3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a furan ring, an imidazo[1,2-b]pyrazole moiety, and an isoxazole carboxamide group. Its multifaceted structure suggests it could have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate diketone or ketoester under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, using a furan boronic acid and a halogenated imidazo[1,2-b]pyrazole intermediate.
Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Final Coupling: The final step involves coupling the isoxazole derivative with the chlorophenyl group and the imidazo[1,2-b]pyrazole-furan intermediate using amide bond formation techniques, such as using carbodiimide coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present on the ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of the imidazo[1,2-b]pyrazole moiety suggests it might interact with various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The combination of different pharmacophores within its structure suggests it might have multiple modes of action, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
DNA Intercalation: The planar structure of the imidazo[1,2-b]pyrazole moiety might allow it to intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(2-chlorophenyl)-N-(2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide lies in its combination of functional groups, which might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3/c1-14-20(21(26-31-14)15-5-2-3-6-16(15)23)22(29)24-8-9-27-10-11-28-19(27)13-17(25-28)18-7-4-12-30-18/h2-7,10-13H,8-9H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIJHHREFMARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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